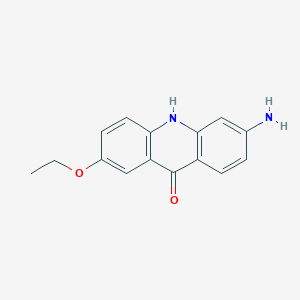

6-amino-2-ethoxyacridin-9(10H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-ethoxy-10H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-10-4-6-13-12(8-10)15(18)11-5-3-9(16)7-14(11)17-13/h3-8H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGUQMDSSWPOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383023 |

Source

|

| Record name | 6-Amino-2-ethoxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144335-20-6 |

Source

|

| Record name | 6-Amino-2-ethoxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144335-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-amino-2-ethoxyacridin-9(10H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 6-amino-2-ethoxyacridin-9(10H)-one. Given the limited specific experimental data for this compound in peer-reviewed literature, this document synthesizes available information from commercial suppliers with established knowledge of the broader acridinone chemical class. The insights provided are intended to guide researchers in its handling, potential applications, and future avenues of investigation.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a tricyclic acridinone core. The presence of an amino group at the 6-position and an ethoxy group at the 2-position are key structural features that are expected to influence its chemical reactivity, solubility, and biological activity.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. These data are compiled from various chemical supplier databases and computational models. It is important to note that experimentally determined values for properties such as melting point and solubility are not widely published and should be determined empirically.

| Property | Value | Source |

| CAS Number | 144335-20-6 | [ChemScene, ChemicalBook] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [ChemScene, ChemicalBook] |

| Molecular Weight | 254.28 g/mol | [ChemScene, ChemicalBook] |

| Appearance | Light yellow to yellow solid | [CymitQuimica] |

| Purity | ≥95% to ≥98% (typical) | [CymitQuimica, ChemScene] |

| Topological Polar Surface Area (TPSA) | 68.11 Ų | [ChemScene] |

| Predicted logP | 2.6622 | [ChemScene] |

| Hydrogen Bond Donors | 2 | [ChemScene] |

| Hydrogen Bond Acceptors | 3 | [ChemScene] |

| Rotatable Bonds | 2 | [ChemScene] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in the scientific literature. However, the general and robust method for the formation of the acridinone scaffold is the Ullmann condensation, specifically the Jourdan-Ullmann-Goldberg reaction.[1][2] This reaction involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization.

Proposed Synthetic Pathway: Ullmann Condensation

A plausible synthetic route to this compound via an Ullmann condensation is depicted below. This pathway is based on well-established methodologies for the synthesis of substituted acridinones.[2][3]

Sources

The Multifaceted Biological Activities of Aminoacridone Derivatives: A Technical Guide for Drug Discovery and Development

Preamble: The Enduring Potential of the Acridine Scaffold

The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry. Its planar structure and ability to interact with biological macromolecules have made it a fertile ground for the development of therapeutic agents. Among its numerous analogs, aminoacridone derivatives have emerged as a particularly versatile class of compounds, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of aminoacridone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource to navigate the complexities and unlock the full therapeutic potential of these remarkable molecules.

Section 1: Anticancer Activity - The Cornerstone of Aminoacridone Research

The most extensively studied biological activity of aminoacridone derivatives is their potent anticancer effect. These compounds have demonstrated efficacy against a wide range of cancer cell lines, including those of the lung, cervix, and breast.[1] Their cytotoxic action is often multifactorial, stemming from their ability to interfere with fundamental cellular processes.

Mechanisms of Antineoplastic Action

The anticancer prowess of aminoacridone derivatives can be attributed to several key mechanisms:

-

DNA Intercalation: The planar aromatic ring system of the acridone core allows these molecules to insert themselves between the base pairs of DNA.[2][3][4][5][6] This intercalation distorts the DNA double helix, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The stability of the DNA-drug complex is a critical determinant of cytotoxic potency.

-

Topoisomerase Inhibition: Many aminoacridone derivatives function as potent inhibitors of topoisomerase enzymes, particularly topoisomerase II.[7][8][9][10][11] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient covalent complex between topoisomerase II and DNA, these derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[11] Some acridine-based agents act as catalytic inhibitors, which, unlike poisons, do not generate DNA strand breaks, potentially reducing the risk of secondary malignancies.[7]

-

Signaling Pathway Modulation: Emerging evidence indicates that aminoacridone derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, 9-aminoacridine (9AA) has been shown to suppress the pro-survival PI3K/AKT/mTOR and NF-κB pathways while activating the p53 tumor suppressor pathway.[12] This multi-targeted approach contributes to their selective toxicity towards tumor cells.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of aminoacridone derivatives is highly dependent on their chemical structure. Specific substitutions on the acridine ring and the amino side chain can significantly influence their potency and selectivity.

| Substitution Position | Effect on Anticancer Activity | Rationale |

| Acridine Ring (Position 2) | Substitution with an electron-releasing group (e.g., methoxy) enhances activity.[1] | Increased electron density may facilitate stronger DNA intercalation or interaction with target enzymes. |

| Phenyl Group (attached to 9-amino) | Introduction of a bulky, electron-withdrawing group (e.g., CF3) at position '3' increases potency.[1] | Steric and electronic factors can modulate the binding affinity and orientation within the target site. |

| Side Chain at 9-amino | The nature of the side chain is critical for activity. Basic side chains have been associated with potent antiprion activity.[13] | The side chain can influence solubility, cell permeability, and interactions with the minor groove of DNA or specific amino acid residues in target enzymes. |

Section 2: Antimicrobial Activity - A Renewed Frontier

While historically recognized for their antimalarial properties, the broader antimicrobial potential of aminoacridone derivatives is an area of growing interest, particularly in the face of rising antibiotic resistance.

Spectrum of Activity

Aminoacridone derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) species.[14][15][16] Some derivatives also exhibit antifungal properties.

Mechanisms of Antimicrobial Action

The antimicrobial effects of aminoacridone derivatives are thought to arise from multiple mechanisms:

-

DNA Interaction: Similar to their anticancer effects, these compounds can interact with bacterial DNA, disrupting essential cellular processes.[15]

-

Proton Motive Force (PMF) Disruption: 9-aminoacridine has been shown to disrupt the proton motive force across the bacterial cell membrane, which is essential for ATP synthesis and other vital functions.[15]

-

Enzyme Inhibition: Inhibition of bacterial topoisomerases is another potential mechanism contributing to their antibacterial activity.

Synergistic Potential

An exciting avenue of research is the use of aminoacridone derivatives as adjuvants to enhance the efficacy of existing antibiotics. For example, 9-aminoacridine has been shown to act synergistically with rifampin against multidrug-resistant Klebsiella pneumoniae.[15] This approach could help overcome antibiotic resistance and extend the lifespan of current antimicrobial drugs.

Section 3: Neuroprotective Effects - An Emerging Application

Recent studies have begun to explore the neuroprotective potential of aminoacridone derivatives, suggesting their possible application in the treatment of neurodegenerative diseases.

Rationale for Neuroprotection

The evaluation of neuroprotective agents often involves assessing their ability to counteract cellular damage induced by various neurotoxins or ischemic conditions.[17][18][19] Key mechanisms of neurodegeneration include oxidative stress, excitotoxicity, and apoptosis, which can be targeted by therapeutic interventions.

Potential Mechanisms of Neuroprotection

While research in this area is still in its early stages, the known biological activities of aminoacridone derivatives suggest several potential mechanisms for neuroprotection:

-

Antioxidant Activity: The acridone scaffold may possess intrinsic antioxidant properties, helping to mitigate oxidative stress, a common feature of neurodegenerative disorders.

-

Modulation of Signaling Pathways: Their ability to influence signaling pathways involved in cell survival and apoptosis, such as the PI3K/AKT pathway, could be beneficial in a neurodegenerative context.[12]

-

Anti-prion Activity: Certain 9-aminoacridine compounds have shown efficacy in eliminating the misfolded prion protein (PrPSc) from infected cells, highlighting their potential for treating prion diseases.[13]

Further research is needed to fully elucidate the mechanisms of neuroprotection and to identify specific aminoacridone derivatives with optimal neuroprotective profiles.

Section 4: Photodynamic Therapy (PDT) - A Light-Activated Approach

Photodynamic therapy is a clinically approved treatment modality that utilizes a photosensitizing drug, light, and oxygen to selectively destroy target cells.[20] Aminoacridone derivatives, with their characteristic chromophore, are being investigated as potential photosensitizers.

Principles of Photodynamic Therapy

In PDT, a photosensitizer is administered and accumulates in rapidly dividing cells, such as cancer cells.[20] Subsequent irradiation of the target tissue with light of a specific wavelength activates the photosensitizer, leading to the generation of reactive oxygen species (ROS) that induce cell death.[20][21]

Aminoacridones in PDT

The planar, aromatic structure of aminoacridones makes them suitable candidates for photosensitizers. Upon light activation, they can potentially generate cytotoxic ROS, leading to localized cell killing. The development of aminoacridone-based photosensitizers could offer new therapeutic options for various cancers and other diseases.

Section 5: Experimental Methodologies - A Practical Guide

The robust evaluation of the biological activities of aminoacridone derivatives requires the application of well-validated experimental protocols. This section provides an overview of key methodologies.

Evaluation of Anticancer Activity

A crucial first step in assessing anticancer potential is the in vitro cytotoxicity assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A-549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the aminoacridone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CTC₅₀ (concentration that causes 50% cytotoxicity) or IC₅₀ (concentration that causes 50% inhibition of cell growth) values.[1]

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Evaluation of Antimicrobial Activity

Determining the minimum inhibitory concentration (MIC) is a fundamental method for assessing antimicrobial efficacy.

This technique is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the aminoacridone derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[23]

Caption: Workflow for MIC determination by broth microdilution.

Evaluation of Neuroprotective Activity

In vitro models are valuable for the initial screening of neuroprotective agents.[17][18][19]

This protocol uses neuronal cell cultures to assess the ability of a compound to protect against a neurotoxin-induced cell death.

Step-by-Step Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of the aminoacridone derivative for a specified period (e.g., 1-2 hours).

-

Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for an excitotoxicity model) in the presence of the test compound. Include a control group with the neurotoxin alone and a vehicle control.

-

Incubation: Incubate for a duration sufficient to induce cell death in the neurotoxin-only group (e.g., 24 hours).

-

Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by counting apoptotic cells using flow cytometry.[19]

-

Data Analysis: Compare the viability of cells treated with the aminoacridone derivative and the neurotoxin to the viability of cells treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion and Future Directions

Aminoacridone derivatives represent a rich and enduring source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, spanning from DNA intercalation and topoisomerase inhibition to the modulation of critical cellular signaling pathways, underscore their versatility. While their anticancer properties have been the primary focus of research, the expanding evidence for their antimicrobial and neuroprotective activities opens up exciting new avenues for drug discovery.

Future research should focus on the rational design and synthesis of novel aminoacridone derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their structure-activity relationships will be crucial for optimizing their therapeutic index. Furthermore, exploring their potential in combination therapies, particularly in the context of overcoming drug resistance in cancer and infectious diseases, holds immense promise. The continued investigation of this remarkable class of compounds is poised to yield novel therapeutic agents to address some of the most pressing challenges in human health.

References

- Synthesis and anticancer study of 9-aminoacridine derivatives.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.

-

Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC - PubMed Central. Available at: [Link]

-

Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed. Available at: [Link]

-

(PDF) Synthesis and antibacterial studies of a series of 9-aminoacridine derivatives. Available at: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available at: [Link]

-

Structure-activity relationship study of 9-aminoacridine compounds in scrapie-infected neuroblastoma cells | Request PDF - ResearchGate. Available at: [Link]

-

A Review of the Biological Activity of Amidrazone Derivatives - PMC - PubMed Central. Available at: [Link]

-

Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed. Available at: [Link]

- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents.

-

9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed. Available at: [Link]

-

Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC - PubMed Central. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. Available at: [Link]

-

Binding of DNA-Intercalating Agents to Oxidized and Reduced Quinone Reductase 2. Available at: [Link]

-

Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed. Available at: [Link]

-

Biological Activities of Amino Acid Derivatives and their Complexes a Review. Available at: [Link]

-

Amino Acid Derivatives of Chlorin-e6—A Review - PMC - PubMed Central. Available at: [Link]

-

Synthesis of the amino acid derivatives of acridone (168, 170, 171).¹⁰⁴ - ResearchGate. Available at: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. Available at: [Link]

-

The Synthesis of L-Alanyl and β-Alanyl Derivatives of 2-Aminoacridone and Their Application in the Detection of - Semantic Scholar. Available at: [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. Available at: [Link]

-

Topoisomerase inhibitor - Wikipedia. Available at: [Link]

-

Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids - MDPI. Available at: [Link]

-

Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation - MDPI. Available at: [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. Available at: [Link]

-

ANTIBACTERIAL EFFECT OF ACRIDONE AND A SERIES OF 9-AMINOACRIDINE ON SEVEN PATHOGENIC BACTERIAL STRAINS Najia Moukrad, Fouzia Rhazi Filali, Amina Amine and Ahmed Hasan - ResearchGate. Available at: [Link]

-

DNA-binding compounds--synthesis and intercalating properties of a peptide-diamino diacridine - PubMed. Available at: [Link]

-

Antimicrobial Assay | Springer Nature Experiments. Available at: [Link]

-

Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - NIH. Available at: [Link]

-

Neuroprotective agents for clinical trials in Parkinson's disease - Neurology.org. Available at: [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC - PubMed Central. Available at: [Link]

-

D-amino acids enhance the activity of antimicrobials against biofilms of clinical wound isolates of Staphylococcus aureus and Pseudomonas aeruginosa - Fingerprint - UTMB Research Experts. Available at: [Link]

-

Hydroxypyridinone and 5-Aminolaevulinic Acid Conjugates for Photodynamic Therapy. Available at: [Link]

-

Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - MDPI. Available at: [Link]

-

(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. Available at: [Link]

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences - ResearchGate. Available at: [Link]

-

Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - NIH. Available at: [Link]

-

A photodynamic therapy combined with topical 5-aminolevulinic acid and systemic hematoporphyrin derivative is more efficient but less phototoxic for cancer - PubMed. Available at: [Link]

-

Antimicrobial activities of amphiphilic derivatives of α-amino acids - Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI. Available at: [Link]

-

Topoisomerase II Inhibitors - OEHHA. Available at: [Link]

-

Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC - NIH. Available at: [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]

-

DNA intercalating agents in clinical trails. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed. Available at: [Link]

-

Intercalation (biochemistry) - Wikipedia. Available at: [Link]

Sources

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DNA-binding compounds--synthesis and intercalating properties of a peptide-diamino diacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 7. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. preprints.org [preprints.org]

- 20. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]

- 23. apec.org [apec.org]

Elucidating the Mechanism of Action for Novel Acridinone Compounds: A Technical Guide Featuring 6-amino-2-ethoxyacridin-9(10H)-one

An In-Depth Technical Guide for Researchers

Introduction

The acridine and acridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties. 6-amino-2-ethoxyacridin-9(10H)-one represents a specific analogue within this potent chemical class. While the detailed mechanism of action for this particular derivative is not extensively documented in public literature, its structural features suggest it likely shares mechanistic pathways with other well-characterized acridinone compounds.

This guide provides a comprehensive overview of the established mechanisms of action for the acridinone class and presents a detailed, field-proven roadmap for the systematic investigation of this compound. The experimental protocols and strategic insights are designed to empower researchers and drug development professionals to rigorously define its biological activity and therapeutic potential.

Part 1: Established Mechanisms of Action for the Acridinone Scaffold

The planar, tricyclic system of the acridinone core is crucial for its primary and most well-documented mechanism of action: interaction with nucleic acids. However, the diverse substitutions on this scaffold can impart additional and sometimes predominant activities.

DNA Intercalation and Topoisomerase Inhibition

The planarity of the acridinone ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix. This physical distortion of the DNA structure is a critical first step that disrupts fundamental cellular processes.

-

Causality: By intercalating, the drug can inhibit DNA replication and transcription by preventing the separation of DNA strands, effectively blocking the machinery of polymerases. This is a hallmark of many classical chemotherapeutics.

-

Downstream Effect: A major consequence of intercalation is the inhibition of topoisomerases, enzymes that resolve DNA supercoiling during replication. Acridinones can trap the topoisomerase-DNA complex, leading to double-strand breaks and the initiation of apoptotic cell death. This is a key mechanism for anticancer acridines like amsacrine.

Kinase Inhibition

Numerous acridinone derivatives have been identified as potent inhibitors of various protein kinases. These enzymes are critical nodes in cellular signaling pathways that control cell growth, proliferation, and survival.

-

Structural Basis: The acridinone scaffold can act as a hinge-binding motif, occupying the ATP-binding pocket of kinases. Substituents on the acridinone ring provide specificity and additional interactions, allowing for the targeting of specific kinases like Src, Abl, and members of the PI3K/Akt pathway.

-

Therapeutic Implication: The dysregulation of kinase activity is a common feature of cancer and inflammatory diseases. Acridinone-based kinase inhibitors represent a promising avenue for targeted therapy.

Generation of Reactive Oxygen Species (ROS)

Some acridinone compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.

-

Mechanism: The compound can be enzymatically reduced and then re-oxidized by molecular oxygen, creating a futile cycle that continuously produces ROS. This leads to a state of high oxidative stress within the cell.

-

Cellular Consequence: Excessive ROS damages cellular components, including lipids, proteins, and DNA. This damage can trigger apoptosis and is a recognized mechanism for the cytotoxic effects of certain anticancer agents.

Part 2: A Proposed Research Roadmap for this compound

Given the lack of specific data, a systematic and multi-faceted experimental approach is required to elucidate the mechanism of action for this compound. The following workflow is designed as a self-validating system, where findings from one experiment inform the design of the next.

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Screening and Hypothesis Generation

The goal of this phase is to confirm the biological activity of the compound and generate initial hypotheses about its primary target class.

Protocol 1: Multi-Cell Line Viability Assay

-

Objective: To determine the cytotoxic/cytostatic potential of this compound and its IC50 value across a panel of cancer and non-cancerous cell lines.

-

Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, and non-cancerous HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2x serial dilution of the compound in culture medium, ranging from 100 µM to 1 nM. Add to the cells and incubate for 48-72 hours.

-

Viability Assessment: Use a standard viability reagent such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Data Analysis: Plot the dose-response curve and calculate the IC50 value for each cell line using non-linear regression.

-

Expert Insight: A significant difference in IC50 values between cell lines may suggest a specific molecular target that is overexpressed or mutated in the more sensitive lines. Comparing against a non-cancerous line provides an initial therapeutic index.

Phase 2: Target Validation

Based on the established activities of acridinones and any in silico predictions, this phase aims to validate direct molecular interactions.

Protocol 2: DNA Intercalation Analysis via Fluorescence Quenching

-

Objective: To determine if the compound can directly bind to DNA.

-

Principle: The fluorescence of DNA-binding dyes like ethidium bromide (EtBr) is significantly enhanced upon intercalation. A competing intercalator will displace the dye, causing a reduction (quenching) of the fluorescence signal.

-

Reagents: Calf thymus DNA (ctDNA), Ethidium Bromide, Tris-HCl buffer.

-

Procedure: a. Prepare a solution of ctDNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in buffer. b. Measure the baseline fluorescence (Excitation ~520 nm, Emission ~600 nm). c. Titrate increasing concentrations of this compound into the solution. d. Record the fluorescence intensity after each addition.

-

Data Analysis: A decrease in fluorescence intensity indicates displacement of EtBr and suggests the compound intercalates into DNA.

Protocol 3: Topoisomerase II Inhibition Assay

-

Objective: To assess the compound's ability to inhibit the catalytic activity of human topoisomerase II.

-

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. This change in topology can be visualized by agarose gel electrophoresis, as the relaxed form migrates slower than the supercoiled form.

-

Procedure: a. Set up reactions containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer. b. Add varying concentrations of the test compound. Include a known inhibitor (e.g., etoposide) as a positive control and DMSO as a negative control. c. Incubate at 37°C for 30-60 minutes. d. Stop the reaction and run the samples on a 1% agarose gel.

-

Data Analysis: Inhibition is observed if the plasmid remains in its supercoiled form in the presence of the compound, while the negative control shows the relaxed form.

Phase 3: Cellular Mechanism and Pathway Analysis

This phase connects the molecular target to the cellular phenotype (e.g., cell death).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

-

Procedure: a. Treat cells with the compound at its 1x and 2x IC50 concentrations for 24 hours. b. Harvest, wash, and fix the cells in cold 70% ethanol. c. Stain the cells with a DNA-binding dye like Propidium Iodide (PI) in the presence of RNase A. d. Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Data Analysis: An accumulation of cells in the G2/M phase is a classic indicator of DNA damage and topoisomerase inhibition.

Table 1: Hypothetical Data Summary

| Assay | Endpoint | This compound | Positive Control (Etoposide) |

| Cell Viability (HeLa) | IC50 | 5.2 µM | 2.5 µM |

| Topoisomerase II Assay | IC50 | 15 µM | 8 µM |

| Cell Cycle Analysis | % G2/M Arrest (at IC50) | 65% | 72% |

| ROS Production | Fold Increase (at IC50) | 1.2-fold | 1.1-fold |

| γH2AX Staining | % Positive Cells (at IC50) | 85% | 91% |

Part 3: Data Interpretation and Pathway Visualization

The combined results from these experiments will allow for the construction of a putative mechanism of action. For example, if the compound shows activity in the viability, DNA intercalation, topoisomerase inhibition, and G2/M arrest assays, a strong case can be made for a DNA damage-centric mechanism. This can be visualized as follows:

Caption: Putative DNA damage-induced apoptosis pathway for an acridinone.

Conclusion and Future Directions

This compound, as a member of the potent acridinone class, holds significant therapeutic promise. The lack of specific mechanistic data necessitates a rigorous, hypothesis-driven research program. By following the integrated workflow outlined in this guide—from broad phenotypic screening to specific target validation and cellular pathway analysis—researchers can systematically uncover its mechanism of action. This foundational knowledge is a prerequisite for any further preclinical and clinical development, enabling the rational design of future analogues and positioning the compound for potential therapeutic success.

References

- Denny, W. A. (2002). Acridine derivatives as anticancer agents. Current Medicinal Chemistry, 9(18), 1655-1665.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-amino-2-ethoxyacridin-9(10H)-one Analogs as Anticancer Agents

This guide provides a comprehensive investigation into the structure-activity relationship (SAR) of 6-amino-2-ethoxyacridin-9(10H)-one analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with actionable experimental insights to navigate the chemical space of this promising acridone scaffold.

Introduction: The Acridone Scaffold in Oncology

Acridone and its derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including notable anticancer properties. Their planar tricyclic structure allows for intercalation into DNA, and various substitutions on the acridone core can lead to the inhibition of key enzymes involved in cancer progression, such as topoisomerases and kinases. The parent compound of interest, this compound, features key pharmacophoric elements: a hydrogen-bond-donating amino group at the C6 position and an electron-donating ethoxy group at the C2 position. Understanding how modifications to these positions, as well as the N10 position, impact cytotoxic activity is crucial for the rational design of novel and more potent anticancer agents.

Synthetic Strategy: The Ullmann Condensation

The construction of the acridone scaffold is most commonly achieved through the Ullmann condensation reaction. This copper-catalyzed reaction involves the coupling of an anthranilic acid derivative with an aryl halide, followed by an intramolecular cyclization to form the acridone ring system.

Experimental Protocol: Synthesis of a this compound Analog

This protocol outlines the synthesis of a representative N10-substituted analog.

Step 1: N-Arylation (Ullmann Condensation)

-

To a round-bottom flask, add 2-amino-5-ethoxybenzoic acid (1.1 equivalents), 1-bromo-4-nitrobenzene (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents) in dimethylformamide (DMF).

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Acidify with hydrochloric acid (HCl) to precipitate the N-arylated anthranilic acid derivative.

-

Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Cyclization to the Acridone Core

-

Add the dried N-arylated anthranilic acid derivative to polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to 140-160°C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Basify the mixture with a sodium hydroxide (NaOH) solution to precipitate the acridone product.

-

Filter the precipitate, wash thoroughly with water, and dry.

Step 3: Reduction of the Nitro Group

-

Suspend the nitro-acridone derivative in ethanol.

-

Add tin(II) chloride dihydrate (5 equivalents) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction, pour it into ice-water, and basify with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the 6-aminoacridone analog.

Step 4: N10-Alkylation

-

To a solution of the this compound in DMF, add sodium hydride (1.2 equivalents) at 0°C.

-

Stir for 30 minutes, then add the desired alkyl halide (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield the final N10-substituted analog.

Caption: Synthetic workflow for N10-substituted this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of this compound analogs can be systematically explored by modifying three key positions: the C2-ethoxy group, the C6-amino group, and the N10-position.

Modifications at the C2-Position

The 2-ethoxy group is an electron-donating substituent that can influence the electronic properties and planarity of the acridone ring, which are crucial for DNA intercalation.

-

Alkoxy Chain Length: Varying the length of the alkyl chain of the ether (e.g., methoxy, propoxy, butoxy) can impact lipophilicity and, consequently, cell membrane permeability. An optimal chain length is likely to exist for balancing solubility and membrane transport.

-

Replacement of the Alkoxy Group: Replacing the ethoxy group with other electron-donating groups (e.g., hydroxyl, alkyl) or electron-withdrawing groups (e.g., trifluoromethoxy, cyano) would significantly alter the electronic distribution and potential for hydrogen bonding, thereby affecting the molecule's interaction with its biological targets.

Modifications at the C6-Position

The 6-amino group is a key hydrogen-bond donor and can be protonated at physiological pH, potentially influencing DNA binding and solubility.

-

N-Alkylation and N-Acylation: Substitution on the amino group (mono- or di-alkylation, acylation) will modulate its basicity and hydrogen-bonding capacity. This can have a profound effect on the molecule's ability to interact with the negatively charged phosphate backbone of DNA.

-

Replacement with Other Functional Groups: Replacing the amino group with other substituents (e.g., nitro, hydroxyl, halogen) will drastically alter the electronic and steric properties of this region of the molecule, providing valuable insights into the specific requirements for biological activity.

Modifications at the N10-Position

The N10 position of the acridone ring is a common site for modification to append side chains that can introduce additional interactions with biological targets or improve pharmacokinetic properties.

-

Alkyl Chains: The introduction of simple alkyl chains can increase lipophilicity.

-

Basic Side Chains: Appending alkyl chains with terminal amino groups (e.g., diethylaminoethyl) can enhance water solubility and promote interactions with DNA. The length of the linker between the acridone nitrogen and the terminal amine is often a critical determinant of activity.

| Modification Position | Structural Change | Predicted Impact on Cytotoxicity | Rationale |

| C2-Ethoxy | Increase alkyl chain length | Potential for parabolic relationship | Modulates lipophilicity and membrane permeability |

| Replacement with EWG | Likely decrease | Electron-donating groups often favor activity in this class | |

| C6-Amino | N-alkylation/acylation | Likely decrease or modulate | Alters hydrogen bonding and basicity |

| Replacement with other groups | High impact, direction uncertain | Drastically changes electronic and steric profile | |

| N10-Position | Introduction of basic side chains | Potential for significant increase | Enhances solubility and DNA interaction |

Proposed Mechanisms of Action

The anticancer activity of 9-aminoacridine derivatives has been linked to several mechanisms.[1][2] It is plausible that this compound analogs share similar mechanisms.

-

DNA Intercalation and Topoisomerase Inhibition: The planar acridone core can insert itself between DNA base pairs, leading to a distortion of the DNA structure and inhibition of enzymes like topoisomerase II, which are essential for DNA replication and repair.[2]

-

PI3K/AKT/mTOR Pathway Inhibition: Some 9-aminoacridine derivatives have been shown to downregulate the p110γ catalytic subunit of PI3K, leading to the inhibition of the pro-survival AKT/mTOR signaling pathway.[1]

-

NF-κB and p53 Pathway Modulation: Certain aminoacridines can simultaneously suppress the pro-inflammatory and anti-apoptotic NF-κB pathway while activating the p53 tumor suppressor pathway.[1]

Caption: Plausible mechanisms of action for this compound analogs.

In Vitro Cytotoxicity Evaluation

The Sulforhodamine B (SRB) assay is a widely used, reliable, and cost-effective method for determining the cytotoxicity of compounds against adherent cancer cell lines.[3][4][5]

Experimental Protocol: Sulforhodamine B (SRB) Assay

Materials:

-

Adherent cancer cell line of choice (e.g., MCF-7, A549)

-

Complete growth medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid

-

Solubilization buffer: 10 mM Tris base, pH 10.5

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the acridone analogs (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel anticancer agents. A systematic SAR investigation, focusing on modifications at the C2, C6, and N10 positions, is essential for optimizing the cytotoxic potency of this class of compounds. The synthetic and screening protocols provided in this guide offer a robust framework for conducting such investigations. Future work should also focus on elucidating the precise mechanisms of action of the most potent analogs to further guide rational drug design.

References

-

Scribd. Ullmann Acridine Synthesis. [Link]

-

National Center for Biotechnology Information. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

-

ResearchGate. Sulforhodamine B colorimetric assay for cytoxicity screening. [Link]

-

PubMed. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. [Link]

-

ResearchGate. Correction to: 2′-Deoxy-2′-azidonucleoside analogs: synthesis and evaluation of antitumor and antimicrobial activity. [Link]

-

National Center for Biotechnology Information. A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]

-

Nature. Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Spandidos Publications. CK0403, a 9‑aminoacridine, is a potent anti‑cancer agent in human breast cancer cells. [Link]

-

ResearchGate. The in vitro cytotoxicity effect of aminoacridine-based compounds in cancer cell lines (IC 50 values, μM). [Link]

-

SABRAO Journal of Breeding and Genetics. COMPARATIVE STUDY OF THE GENOTOXICITY OF 9-AMINOACRIDINE AND 8-METHOXYPSORALEN USING A BACTERIAL BIOSENSOR. [Link]

-

PubMed. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]

-

ACS Publications. Mechanism of the Ullmann Condensation1. [Link]

-

ResearchGate. Summary of anticancer drugs targeting amino acid metabolism. [Link]

-

PubMed. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]

-

National Center for Biotechnology Information. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. [Link]

-

ResearchGate. Acridine and substituted acridine synthesis using Ullman (a), Bernthsen.... [Link]

-

National Center for Biotechnology Information. Amino Acid Metabolism in Cancer Drug Resistance. [Link]

-

PubMed. SAR studies of 2-methoxyestradiol and development of its analogs as probes of anti-tumor mechanisms. [Link]

-

MDPI. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. [Link]

-

L.S. College, Muzaffarpur. Ullmann reaction. [Link]

-

SpringerLink. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. [Link]

-

Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

-

Canvax. DATA SHEET SRB Cytotoxicity Assay. [Link]

Sources

- 1. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-amino-2-ethoxyacridin-9(10H)-one: A Technical Guide to Putative Targets

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel synthetic compound, 6-amino-2-ethoxyacridin-9(10H)-one. While direct experimental data on this specific molecule is nascent, this document synthesizes a comprehensive analysis of the well-established biological activities of the acridine pharmacophore and its derivatives. By examining the structure-activity relationships of analogous compounds, we extrapolate and propose a series of high-probability therapeutic targets and mechanistic pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents. We will delve into the scientific rationale behind the selection of these putative targets, outline detailed experimental protocols for their validation, and provide a framework for future preclinical development.

Introduction: The Acridine Scaffold - A Privileged Structure in Medicinal Chemistry

The acridine tricycle is a planar, aromatic heterocyclic system that has long captured the attention of medicinal chemists. Its unique stereoelectronic properties make it an ideal scaffold for designing molecules that can interact with various biological macromolecules.[1][2] The planarity of the acridine ring system is particularly conducive to intercalation between the base pairs of DNA, a mechanism that underpins the biological activity of many of its derivatives.[2][3] Historically, acridine-based compounds have found applications as antibacterial, antimalarial, and anticancer agents.[1][2]

The subject of this guide, this compound, is a synthetic derivative characterized by an amino group at the 6-position and an ethoxy group at the 2-position of the acridinone core. The presence and position of these substituents are critical in modulating the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic profile and target engagement.[4] This guide will dissect the potential impact of these specific functional groups on the biological activity of the parent acridine scaffold.

Postulated Therapeutic Target Class 1: DNA and Associated Enzymes

The most extensively documented biological activity of acridine derivatives is their interaction with nucleic acids and the enzymes that process them. This established precedent strongly suggests that DNA and its associated machinery are primary potential targets for this compound.

DNA Intercalation: A Foundational Mechanism

The planar aromatic core of the acridine ring system is the key structural feature enabling it to insert between the base pairs of the DNA double helix. This intercalation event can lead to a cascade of cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][5] The strength and specificity of this interaction are often modulated by the substituents on the acridine ring.

Causality of Experimental Choices: The amino group at the 6-position of this compound is likely to be protonated at physiological pH, conferring a positive charge that can engage in electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby enhancing binding affinity. The ethoxy group at the 2-position, being electron-donating, can influence the electronic distribution of the aromatic system, potentially fine-tuning the intercalation energetics.

Workflow for Validating DNA Intercalation

Caption: Workflow for evaluating topoisomerase I/II inhibition.

Experimental Protocol: Topoisomerase I Relaxation Assay

-

Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase I.

-

Materials:

-

Human Topoisomerase I enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Topoisomerase I assay buffer.

-

This compound at various concentrations.

-

Camptothecin (positive control).

-

Agarose gel, electrophoresis equipment, and DNA staining dye.

-

-

Procedure:

-

Set up reaction tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or camptothecin.

-

Initiate the reaction by adding Topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

-

Data Analysis:

-

Visualize the DNA bands under UV light.

-

Inhibition of Topoisomerase I activity will result in the persistence of the supercoiled DNA form, whereas the enzyme's activity will convert it to the relaxed form.

-

Quantify the band intensities to determine the IC50 value of the compound.

-

Postulated Therapeutic Target Class 2: Cholinesterases in Neurodegenerative Diseases

Certain aminoacridine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. [6]Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Causality of Experimental Choices: The acridine scaffold can engage in π-π stacking interactions with aromatic residues in the active site of cholinesterases. The amino and ethoxy substituents of this compound could form hydrogen bonds and hydrophobic interactions, respectively, further stabilizing the enzyme-inhibitor complex.

Workflow for Evaluating Cholinesterase Inhibition

Caption: Workflow for the assessment of cholinesterase inhibition.

Experimental Protocol: Ellman's Assay for AChE/BChE Inhibition

-

Objective: To quantify the inhibitory activity of this compound against AChE and BChE.

-

Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

This compound at various concentrations.

-

Donepezil or Tacrine (positive controls).

-

96-well microplate reader.

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

-

Add the respective enzyme (AChE or BChE) to the wells and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm every minute for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Postulated Therapeutic Target Class 3: Parasitic Organisms

Acridine derivatives have a long history of use as antiparasitic agents, particularly against Plasmodium falciparum (malaria) and Toxoplasma gondii. [1]The mechanism of action in these organisms is often attributed to the inhibition of parasitic DNA and RNA polymerases or interference with heme detoxification pathways.

Causality of Experimental Choices: The structural features of this compound that favor DNA intercalation are also relevant to its potential antiparasitic activity. The ability to accumulate in the acidic food vacuole of Plasmodium is another potential mechanism that can be influenced by the basicity of the 6-amino group.

Workflow for Assessing Anti-Toxoplasma gondii Activity

Caption: Workflow for evaluating anti-Toxoplasma gondii activity.

Experimental Protocol: Tachyzoite Proliferation Assay

-

Objective: To evaluate the inhibitory effect of this compound on the proliferation of T. gondii tachyzoites.

-

Materials:

-

Vero cells (host cells).

-

T. gondii RH strain tachyzoites.

-

Culture medium (e.g., DMEM with 10% FBS).

-

This compound at various concentrations.

-

Pyrimethamine (positive control).

-

96-well plates.

-

MTT reagent.

-

-

Procedure:

-

Seed Vero cells in a 96-well plate and grow to confluence.

-

Infect the Vero cell monolayer with T. gondii tachyzoites.

-

After 2 hours of infection, wash the cells to remove extracellular parasites.

-

Add fresh medium containing various concentrations of the test compound or pyrimethamine.

-

Incubate for 48-72 hours.

-

Assess the viability of the host cells (and indirectly, the proliferation of the parasites) using the MTT assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of parasite proliferation for each compound concentration.

-

Determine the IC50 value of the compound against T. gondii.

-

Concurrently, determine the CC50 (cytotoxic concentration 50%) on uninfected Vero cells to calculate the selectivity index (SI = CC50 / IC50).

-

Summary of Postulated Targets and Inferred Structure-Activity Relationships

The therapeutic potential of this compound is predicated on the extensive body of research on the acridine scaffold. The following table summarizes the key postulated targets and the anticipated influence of its specific substituents.

| Potential Target Class | Specific Target(s) | Postulated Mechanism of Action | Influence of 6-amino group | Influence of 2-ethoxy group |

| Anticancer | DNA, Topoisomerase I/II | Intercalation, Stabilization of cleavage complex | Enhanced DNA binding via electrostatic interactions | Modulation of electronic properties for optimal intercalation |

| Neurodegenerative | Acetylcholinesterase, Butyrylcholinesterase | Active site inhibition | Potential for hydrogen bonding in the active site | Hydrophobic interactions within the active site gorge |

| Antiparasitic | Parasitic DNA/RNA, Heme detoxification | Inhibition of nucleic acid synthesis, Disruption of heme metabolism | Accumulation in acidic organelles, Enhanced DNA binding | Increased lipophilicity for membrane permeation |

Conclusion and Future Directions

While this compound remains a molecule with a largely unexplored biological profile, the rich history of the acridine pharmacophore provides a solid foundation for targeted investigation. The primary putative targets—DNA and its associated enzymes, cholinesterases, and parasitic biomolecules—represent high-priority avenues for experimental validation. The systematic application of the outlined experimental workflows will be crucial in elucidating the true therapeutic potential of this compound. Future research should focus on a comprehensive in vitro evaluation against a panel of cancer cell lines, cholinesterases, and relevant parasitic strains. Promising results from these initial screens should be followed by more detailed mechanistic studies and, ultimately, in vivo efficacy and toxicity assessments in appropriate animal models. The journey from a novel chemical entity to a clinically viable therapeutic is long and arduous, but for this compound, the signposts from its chemical lineage point towards a path worthy of exploration.

References

-

MDPI. (n.d.). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI. [Link]

-

PMC. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. PubMed Central. [Link]

-

ResearchGate. (2017). (PDF) Synthesis and biological screening of some 6-(substituted acridin-9-yl amino)-2, 3-dihydro-3-thioxo- [1][2][7]triazolo [4, 3-F] [1][2][7]triazin-8 (5H)-one. ResearchGate. [Link]

-

Ophcj. (n.d.). The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives. Ophcj. [Link]

-

PubMed. (n.d.). 9-acridinyl and 2-methoxy-6-chloro-9-acridinyl Derivatives of Aliphatic Di-, Tri-, and Tetraamines. Chemistry, Cytostatic Activity, and Schistosomicidal Activity. PubMed. [Link]

-

ResearchGate. (n.d.). 2-Amino-6-ethoxy-4-arylpyridine-3,5-dicarbonitrile Scaffolds as Potential Acetylcholinesterase and Butyrylcholinesterase Inhibitors | Request PDF. ResearchGate. [Link]

-

ResearchGate. (2024). An in silico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

-

PubMed. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. PubMed. [Link]

-

ResearchGate. (n.d.). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

-

PubMed. (2010). Novel synthetic 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives as potent DNA-binding antiproliferative agents. PubMed. [Link]

-

MDPI. (n.d.). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. MDPI. [Link]

-

YouTube. (2023). structural changes & SAR for lead optimization. YouTube. [Link]

-

PubMed. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-amino-2-ethoxyacridin-9(10H)-one Derivatives

Abstract: This document provides a detailed, field-tested protocol for the synthesis of 6-amino-2-ethoxyacridin-9(10H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Acridone derivatives are known for their diverse pharmacological activities, including potential anticancer and antimicrobial properties.[1] This protocol outlines a robust three-step synthetic pathway, beginning with a copper-catalyzed Ullmann condensation, followed by an acid-mediated intramolecular cyclization, and concluding with a nitro group reduction. The methodology is designed for reproducibility and scalability, with in-depth explanations of the chemical principles and critical parameters at each stage to ensure success for researchers in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

The acridone core is a privileged tricyclic heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biomedical applications.[2] The functionalization of this scaffold, particularly with amino and alkoxy groups, can significantly modulate its biological activity, making the development of efficient synthetic routes to specific derivatives a critical endeavor.

The synthesis of this compound is most logically approached via the construction of an N-phenylanthranilic acid intermediate, followed by an intramolecular Friedel-Crafts-type acylation to form the tricyclic acridone system.[2][3] This strategy breaks down the synthesis into three manageable and high-yielding stages:

-

Step 1: N-Arylation (Ullmann Condensation): Formation of the N-phenylanthranilic acid backbone by coupling a substituted halo-benzoic acid with a substituted aniline.

-

Step 2: Cyclodehydration: Acid-catalyzed intramolecular cyclization to construct the acridone core.

-

Step 3: Nitro Group Reduction: Conversion of a nitro-acridone intermediate to the target primary amine.

This pathway offers a reliable and well-documented approach to the acridone skeleton.[3][4]

Figure 1: Overall synthetic workflow for this compound.

Scientific Principles and Rationale

Step 1: The Ullmann Condensation

The formation of the C-N bond to create the N-phenylanthranilic acid intermediate is the cornerstone of this synthesis. We employ the Ullmann condensation , a classic and robust copper-catalyzed cross-coupling reaction.[5][6]

-

Mechanism & Rationale: The reaction involves the coupling of an aryl halide with an amine.[5][7] While modern variations like the Buchwald-Hartwig amination exist, the Ullmann reaction is often favored for its cost-effectiveness, employing an inexpensive copper catalyst instead of palladium.[8][9] The reaction typically requires high temperatures and polar aprotic solvents like DMF to proceed effectively.[5] The base (potassium carbonate) is crucial for deprotonating the amine, forming the nucleophilic amide species that participates in the catalytic cycle.

Step 2: Acid-Catalyzed Cyclodehydration

The formation of the tricyclic acridone core is achieved through an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation).

-

Mechanism & Rationale: Concentrated sulfuric acid or polyphosphoric acid (PPA) serves a dual role as a solvent and a powerful dehydrating agent.[3] The acid protonates the carboxylic acid group, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aniline-derived ring, leading to cyclization. Subsequent dehydration and tautomerization yield the stable, conjugated acridone system. This method is the most direct and conceptually simple route to the acridone framework.[2]

Step 3: Chemoselective Nitro Reduction

The final step involves the reduction of the nitro group to the desired primary amine.

-

Mechanism & Rationale: We utilize tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This is a classic and highly effective method for the reduction of aromatic nitro groups, known as the "Bechamp reduction" when using iron, with tin providing a similar mechanism. It is particularly advantageous as it is chemoselective for the nitro group and is tolerant of the acridone carbonyl and ether functionalities. The reaction proceeds via a series of single-electron transfers from the metal, with the acidic medium providing the necessary protons.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. | Purpose | Supplier Notes |

| 2-Bromo-5-aminobenzoic acid | 5794-88-7 | 216.03 | Precursor A | Sigma-Aldrich, 97% |

| 2-Amino-4-ethoxybenzoic acid | 61484-98-8 | 181.19 | Precursor B | SynHet[10] |

| 4-Nitroaniline | 100-01-6 | 138.12 | Coupling Partner | Acros Organics, 99% |

| Copper Powder | 7440-50-8 | 63.55 | Catalyst | Fine, activated grade |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | Base | Dried before use |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent | Anhydrous grade |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Cyclization Agent | Reagent grade |

| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | Reducing Agent | Fisher Scientific |

| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Acid | Reagent grade |

| Ethanol | 64-17-5 | 46.07 | Solvent | 200 proof |

| Sodium Bicarbonate | 144-55-6 | 84.01 | Neutralization | Saturated solution |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying Agent |

Equipment

-

Round-bottom flasks (100 mL, 250 mL, 500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Oil bath

-

Buchner funnel and filtration flask

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

-

TLC plates (Silica gel 60 F254) and development chamber

-

Melting point apparatus

Detailed Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-((4-Nitrophenyl)amino)-4-ethoxybenzoic Acid (Intermediate 1)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-ethoxybenzoic acid (10.0 g, 40.8 mmol), 4-nitroaniline (6.2 g, 44.9 mmol, 1.1 equiv), anhydrous potassium carbonate (11.3 g, 81.6 mmol, 2.0 equiv), and copper powder (0.52 g, 8.2 mmol, 0.2 equiv).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approx. 153 °C) using a heating mantle or oil bath and maintain vigorous stirring for 6-8 hours.

-

Expert Insight: The Ullmann reaction is often slow. The reaction progress must be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the 2-bromo-4-ethoxybenzoic acid spot indicates completion.

-

-

Workup - Part 1 (Precipitation): After cooling to room temperature, slowly pour the dark reaction mixture into 500 mL of ice-cold water with stirring.

-

Acidification: Acidify the aqueous mixture to a pH of ~2-3 by the dropwise addition of concentrated HCl. This will precipitate the carboxylic acid product. Stir for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the resulting crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified yellow-orange crystals by vacuum filtration and dry under vacuum.

-

Expected Yield: 75-85%.

-

Characterization: Melting point and NMR spectroscopy should be used to confirm the structure and purity of Intermediate 1.

-

Protocol 2: Synthesis of 2-Ethoxy-6-nitroacridin-9(10H)-one (Intermediate 2)

-

Setup: Carefully add 100 mL of concentrated sulfuric acid (98%) to a 250 mL round-bottom flask in an ice bath.

-

Addition of Reactant: While stirring, slowly and portion-wise add the dried 2-((4-nitrophenyl)amino)-4-ethoxybenzoic acid (Intermediate 1, 10.0 g, 31.4 mmol) to the cold sulfuric acid. Ensure the temperature does not rise above 20 °C during the addition.

-

Trustworthiness Check: The intermediate should fully dissolve to form a clear, dark-colored solution. If solids remain, continue stirring in the ice bath until dissolution is complete.

-

-

Reaction: Remove the ice bath and heat the solution in an oil bath at 100 °C for 4 hours.[3] The color of the solution will typically deepen.

-

Workup: After cooling the reaction mixture to room temperature, carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This will cause the acridone product to precipitate.

-

Causality Note: Pouring the acid into ice is a critical quenching step that precipitates the organic product, which is insoluble in the now-dilute aqueous acid.

-

-

Isolation: Allow the mixture to stir for 30 minutes, then collect the yellow precipitate by vacuum filtration.

-